molecular formula C23H18N4OS B11192768 9-(naphthalen-1-yl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(naphthalen-1-yl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11192768
M. Wt: 398.5 g/mol
InChI Key: RYAXZGMQPYUCFF-UHFFFAOYSA-N
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Description

9-(naphthalen-1-yl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a naphthalene ring, a thiophene ring, and a triazoloquinazoline core

Preparation Methods

The synthesis of 9-(naphthalen-1-yl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazoloquinazoline core through cyclization reactions, followed by the introduction of the naphthalene and thiophene rings via substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its structural features make it a candidate for biological activity screening, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to active sites, inhibiting or modulating the activity of the target. This interaction can trigger various cellular pathways, leading to the desired biological effect. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and related heterocyclic compounds. Compared to these, 9-(naphthalen-1-yl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific combination of naphthalene and thiophene rings, which may confer distinct chemical and biological properties. Similar compounds include:

  • Triazoloquinazoline derivatives with different substituents.
  • Heterocyclic compounds with similar core structures but different ring systems.

Properties

Molecular Formula

C23H18N4OS

Molecular Weight

398.5 g/mol

IUPAC Name

9-naphthalen-1-yl-6-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H18N4OS/c28-19-12-15(20-9-4-10-29-20)11-18-21(19)22(27-23(26-18)24-13-25-27)17-8-3-6-14-5-1-2-7-16(14)17/h1-10,13,15,22H,11-12H2,(H,24,25,26)

InChI Key

RYAXZGMQPYUCFF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC=CC5=CC=CC=C54)C6=CC=CS6

Origin of Product

United States

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